N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea is a synthetic organic compound classified as a urea derivative. This compound is notable for its unique structure, which includes a benzodioxin ring and a cyclohexyl group, suggesting potential applications in medicinal chemistry, agriculture, and materials science. The compound's synthesis and properties have been the subject of various studies, indicating its versatility and significance in chemical research.
The compound is documented in several chemical databases and publications, including PubChem and BenchChem, where detailed synthesis methods and chemical properties are provided.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea typically involves the reaction between 2,3-dihydro-1,4-benzodioxin-6-amine and 4-methylcyclohexyl isocyanate. The reaction is usually performed in inert solvents like dichloromethane or tetrahydrofuran under mild conditions. A catalyst or base may be used to enhance the reaction efficiency.
The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea features a benzodioxin moiety linked to a urea functional group. The structure can be represented as follows:
The compound's structural data has been analyzed using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), confirming its molecular integrity and purity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea can undergo several types of chemical reactions:
The conditions for these reactions vary but generally involve:
The mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea involves its interactions at the molecular level with biological targets. While specific mechanisms are still under investigation, compounds with similar structures have shown potential anti-inflammatory and anti-cancer activities due to their ability to modulate signaling pathways within cells.
Spectroscopic analyses (IR, NMR) reveal characteristic peaks corresponding to functional groups present within the compound. For example:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methylcyclohexyl)urea has potential applications in various scientific fields:
The emergence of (2,3-dihydro-1,4-benzodioxin-6-yl)urea represents a strategic convergence of two pharmacologically significant scaffolds: the benzodioxin heterocycle and the urea functional group. Early medicinal chemistry efforts recognized the 1,4-benzodioxin framework as a privileged structure in natural products, most notably in silybin, the active antihepatotoxic component of milk thistle (Silybum marianum) [4]. Research revealed that silybin derivatives containing the 1,4-benzodioxane moiety exhibited significantly enhanced biological activity compared to isomers lacking this ring system [4]. Concurrently, urea derivatives gained prominence in drug discovery following Friedrich Wöhler's seminal 1828 synthesis of urea, which laid the foundation for organic chemistry. Early therapeutic applications included the antitrypanosomal agent suramin (developed from urea-containing trypan red derivatives) and the antidiabetic drug glibenclamide [3].
The deliberate hybridization of these motifs began gaining traction in the late 20th century, driven by advances in synthetic methodologies and rational drug design. Benzodioxin-urea hybrids were initially explored as bioisosteric replacements for existing pharmacophores, leveraging the benzodioxin's metabolic stability and the urea's capacity for directed hydrogen bonding [1] [3]. Synthetic routes often employed Mitsunobu reactions, cyclocondensations, or urea-forming reactions using carbonyl sources like phosgene alternatives (e.g., ethylene carbonate) to link the benzodioxin amine to diverse electrophiles [1] [3] [7]. The discovery that such hybrids could modulate diverse biological pathways—including anticancer, anti-inflammatory, and hepatoprotective activities—accelerated their development [4] [5].
Table 1: Evolution of Benzodioxin-Containing Therapeutics
Compound Class | Key Structural Features | Therapeutic Area | Historical Significance |
---|---|---|---|
Silybin (natural product) | Benzodioxin fused to flavonolignan | Hepatoprotection | Validated benzodioxin bioactivity; inspired synthetics |
Early Benzodioxin-urea | Simple aryl urea linked to benzodioxin | Multitarget exploration | Proof-of-concept for hybrid scaffold efficacy |
Modern Hybrids (e.g., S6792464) | Benzodioxin-urea tethered to pyrimidinone | Anticancer/Anti-inflammatory | Targeted design leveraging synergistic pharmacophores |
The 2,3-dihydro-1,4-benzodioxin ring system contributes critically to the physicochemical and pharmacological profile of its derivatives. Its rigid bicyclic structure incorporates a fused benzene ring with a 1,4-dioxane ring, creating a planar, electron-rich aromatic system constrained by two oxygen atoms. This architecture confers:
Conformational studies reveal that benzodioxin-containing compounds adopt specific binding orientations in biological environments. In the pyridazinone-urea-benzodioxin hybrid (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea), the benzodioxin ring participates in hydrophobic pocket filling within enzymes like cyclooxygenase-2 (COX-2) and superoxide dismutase (SOD) [5]. This moiety’s role extends beyond passive steric contributions; it actively modulates electron distribution, influencing ligand-protein binding kinetics. Bioisosteric replacement studies demonstrate that substituting the benzodioxin sulfur analog (benzoxathiin) for benzodioxin alters anticancer potency in purine derivatives, underscoring its electronic sensitivity [1].
The urea moiety (–NH–C(=O)–NH–) is a versatile pharmacophore central to the target engagement of (2,3-dihydro-1,4-benzodioxin-6-yl)urea and analogs. Its significance arises from:
Table 2: Urea Conformations and Biological Implications
Conformation | Substitution Pattern | Stabilizing Interactions | Biological Impact |
---|---|---|---|
trans,trans | N,N′-Diaryl (unsubstituted NH) | Inter-residue H-bonds | Extended target engagement; kinase inhibition |
cis,cis | N,N′-Diaryl-N,N′-dialkyl | Intramolecular π-stacking | Helical foldamers; enhanced selectivity |
trans,cis | N-Monoalkyl | Solvent H-bonding | Intermediate flexibility; adaptable binding |
In specific benzodioxin-urea hybrids, the urea group mediates key target interactions. For instance:
Table 3: Binding Affinities of Benzodioxin-Urea Hybrids
Hybrid Compound | Molecular Target | Affinity/IC₅₀ | Critical Urea-Target Interactions |
---|---|---|---|
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea | p38 MAP Kinase | 0.22 μM | H-bonds with Thr²⁶⁰, Glu³⁰²; van der Waals with Ile¹⁸⁵ |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl}urea | SOD / COX-2 | 12 nM / 0.45 μM | SOD: His⁴⁶/Asp¹²⁴ H-bonds; COX-2: Tyr³⁸⁵/Ser⁵³⁰ H-bonds |
4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one | Lipid Peroxidation | 20 mg/kg (in vivo) | Indirect modulation via antioxidant pathways |
The urea functionality thus transforms the benzodioxin scaffold from a passive structural element into a dynamic, target-adaptive pharmacophore capable of high-affinity, selective interactions across therapeutic target classes.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: